

Reineckate salt CAS number and molecular formula

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Compound of Interest

Compound Name: *Reineckate*

Cat. No.: *B100417*

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An In-depth Technical Guide to **Reineckate** Salt

This guide provides a comprehensive overview of **Reineckate** salt, a coordination compound with significant applications in chemical and pharmaceutical research. It covers its fundamental properties, synthesis, and key applications, with a focus on its utility for researchers, scientists, and professionals in drug development.

Core Properties of Reineckate Salt

Reinecke's salt, formally known as ammonium tetrathiocyanatodiamminechromate(III), is a complex salt that typically crystallizes as a monohydrate.^[1] It is characterized by its dark-red crystalline appearance and its utility as a precipitating agent.^[1]

Chemical Identity

The identity of **Reineckate** salt is defined by its CAS number and molecular formula. It is important to distinguish between the anhydrous and monohydrate forms.

Identifier	Value	Reference
CAS Number (anhydrous)	13573-16-5	[1] [2] [3] [4]
CAS Number (monohydrate)	13573-17-6	[5]
Molecular Formula (anhydrous)	$C_4H_{10}CrN_7S_4$	[3] [4]
Linear Formula	$NH_4[Cr(NH_3)_2(SCN)_4]$	[2]
Molecular Formula (monohydrate)	$C_4H_{12}CrN_7OS_4$	[1] [6]
Synonyms	Ammonium reineckate, Ammonium tetrarhodanatodiamminechrom ate(III)	[1] [2]

Physicochemical Properties

The physical and chemical properties of **Reineckate** salt are summarized below. It is notably soluble in hot water and ethanol.[\[1\]](#)

Property	Value	Reference
Molar Mass (anhydrous)	336.43 g/mol	[2][4]
Molar Mass (monohydrate)	354.42 - 354.45 g/mol	[1][5][6]
Appearance	Dark red solid/crystals or powder	[1][4][6]
Melting Point	268-272 °C (decomposes)	[1][4][5]
Solubility	Soluble in hot water, ethanol, and acetone.[1][5][7] Insoluble in cold water.[8][9]	
Structure	Octahedral geometry around the central chromium atom with trans NH ₃ ligands.[1][7] [10]	

Synthesis of Reineckate Salt

The most common method for synthesizing **Reineckate** salt involves the reaction of molten ammonium thiocyanate with ammonium dichromate.[1][10] This process is a fusion reaction conducted at elevated temperatures.[8][9]

Experimental Protocol for Synthesis

This protocol is based on established laboratory methods.[8][9][11]

Materials:

- Ammonium thiocyanate (NH₄SCN)
- Ammonium dichromate ((NH₄)₂Cr₂O₇), finely powdered
- Stainless steel dish or crucible
- Heating source (hot plate recommended)

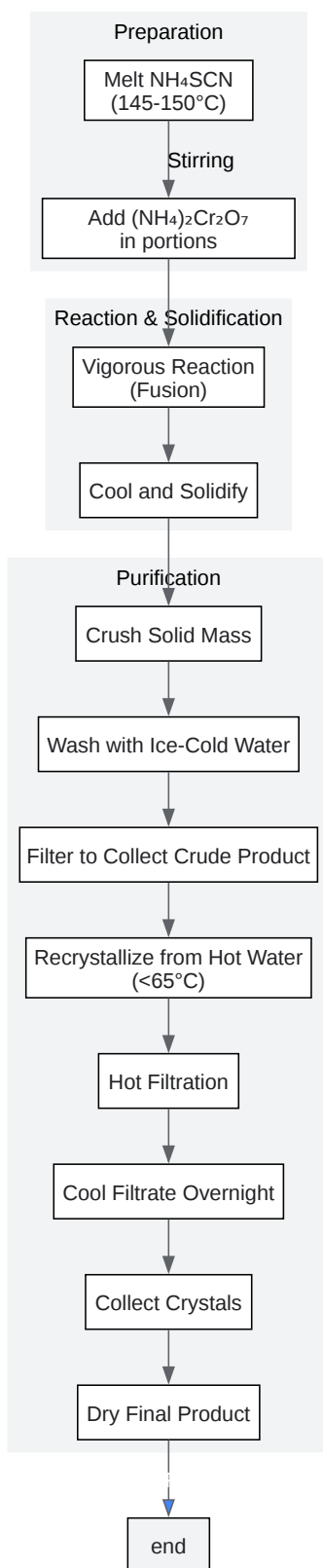
- Stirring rod
- Ice-cold water
- Distilled water
- Filtration apparatus (Buchner funnel)
- Refrigerator

Procedure:

- **Melting of Ammonium Thiocyanate:** In a stainless steel dish, heat ammonium thiocyanate until it melts completely. The melting point is approximately 149-150°C.^{[8][10]} It is crucial to avoid overheating to prevent decomposition.^[8]
- **Reaction:** Once the ammonium thiocyanate is molten, turn off the heat source. Add finely powdered ammonium dichromate in small portions while stirring continuously. A vigorous reaction will occur, accompanied by the evolution of ammonia gas, and the temperature will rise.^{[8][11]} The heat from the reaction is typically sufficient to maintain the necessary temperature.^{[8][9]}
- **Cooling and Solidification:** Continue stirring until the reaction subsides and the mixture cools and solidifies into a solid mass.^{[8][9]}
- **Purification (Washing):** Crush the solidified product into a fine powder.^[8] Transfer the powder into a beaker containing a small volume of ice-cold water (e.g., 10 mL).^{[8][9]} Stir the mixture well. This step dissolves unreacted starting materials and byproducts, while the desired **Reineckate** salt, which is insoluble in cold water, remains as a solid.^{[8][9]}
- **Isolation:** Filter the suspension to collect the crude **Reineckate** salt.
- **Recrystallization:** For further purification, dissolve the crude product in a minimal amount of hot distilled water (not exceeding 60-65°C, as hydrolysis can occur at higher temperatures, potentially forming hydrogen cyanide).^{[8][9]} Filter the hot solution quickly to remove any insoluble impurities.

- Crystallization: Place the clear filtrate in a refrigerator and leave it undisturbed overnight to allow for the formation of crimson-red crystals of **Reineckate** salt.[\[8\]](#)[\[9\]](#)
- Final Collection and Drying: Collect the crystals by filtration and dry them.

Synthesis Workflow Diagram



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Workflow for the synthesis of **Reineckate** salt.

Applications in Research and Drug Development

Reineckate salt is a valuable reagent, primarily known for its ability to precipitate primary and secondary amines, as well as related compounds like amino acids and alkaloids.[1][2][10] This property is exploited in both qualitative and quantitative analytical methods.

Precipitation of Amines and Alkaloids

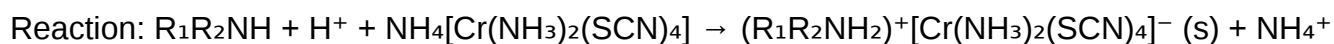
The fundamental application of **Reineckate** salt is its reaction with basic compounds, particularly primary and secondary amines, to form insoluble crystalline precipitates known as **reineckates**. [1][2] This reaction is highly effective for isolating amines derived from amino acids, such as proline and hydroxyproline. [1][10]

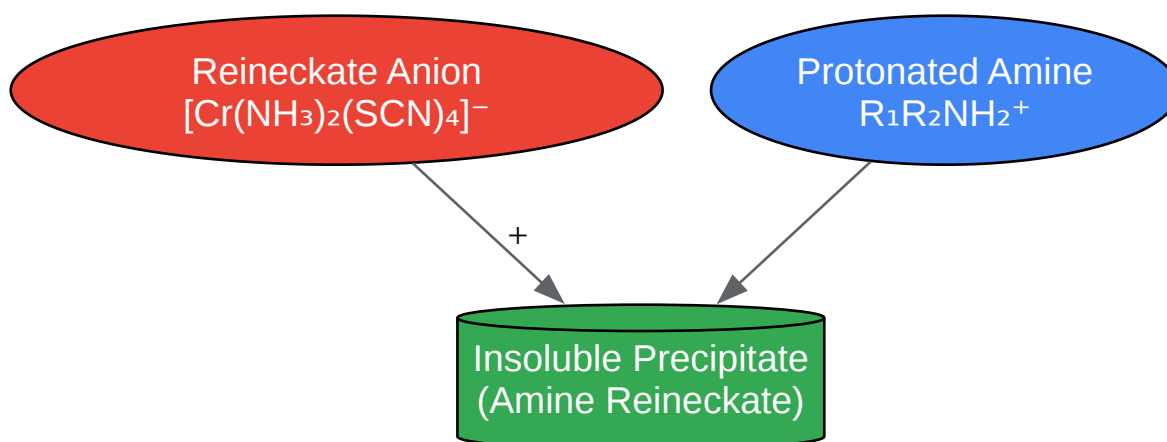
This precipitation principle is utilized in several areas:

- **Quantitative Analysis:** It serves as a reagent in gravimetric, titrimetric, and spectrophotometric assays for various compounds. [5]
- **Purification:** It can be used for the purification of histones and other basic compounds from tissue extracts. [3][4]
- **Drug Determination:** The formation of an ion-association complex between **Reineckate** salt and certain drugs allows for their indirect determination. For example, the chromium content in the precipitate of a promazine-**reineckate** complex can be measured by Atomic Absorption Spectroscopy (AAS) to quantify low concentrations of promazine. [2][12]
- **Ultrahistochemistry:** Reinecke salt has been used as a specific amine-precipitating substance for the ultrahistochemical demonstration of biogenic amines, such as catecholamines in the adrenal medulla. [13] The resulting amine **reineckate** precipitates are dense, difficult to dissolve, and can be visualized with electron microscopy. [13]

Principle of Amine Precipitation

The precipitation reaction involves an ion exchange where the ammonium cation of the **Reineckate** salt is replaced by the protonated amine cation ($R_1R_2NH_2^+$), forming an insoluble salt.





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*Precipitation of a protonated amine by the **Reineckate** anion.*

Experimental Protocol for Amine Precipitation

This protocol provides a general method for the precipitation of a primary or secondary amine from a solution.

Materials:

- Aqueous solution of the amine (acidified)
- **Reineckate** salt solution (freshly prepared in water or ethanol)
- Filtration apparatus
- Washing solvent (e.g., cold water, diethyl ether)

Procedure:

- **Sample Preparation:** Prepare a solution of the amine-containing sample. The amine should be in its protonated (salt) form, so the solution is typically acidic.
- **Precipitation:** Slowly add a freshly prepared solution of **Reineckate** salt to the amine solution while stirring. A colored precipitate (often pink or reddish) should form.

- Digestion: Allow the mixture to stand, sometimes in an ice bath, to ensure complete precipitation. The process can be monitored for the formation of crystalline precipitate.
- Isolation: Collect the precipitate by filtration (e.g., using a pre-weighed filter crucible for gravimetric analysis).
- Washing: Wash the collected precipitate with a suitable solvent, such as ice-cold water or diethyl ether, to remove any excess precipitating reagent and other soluble impurities.
- Drying: Dry the precipitate to a constant weight, typically in a desiccator or a low-temperature oven.
- Quantification: The amount of amine can be determined gravimetrically from the weight of the dried precipitate or by dissolving the precipitate and using spectrophotometry or AAS to measure the chromium content.[12]

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